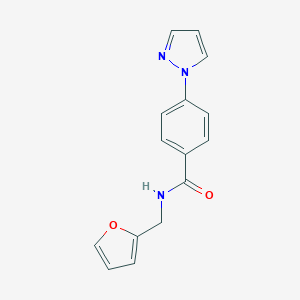![molecular formula C17H23N3O5S B230150 1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine, commonly known as NPPB, is a chemical compound that has been extensively used in scientific research. NPPB belongs to the class of piperidine derivatives and is primarily used as a pharmacological tool to study ion channels and transporters. NPPB has been found to be effective in inhibiting various ion channels, including chloride, potassium, and calcium channels.
Mecanismo De Acción
NPPB inhibits ion channels by binding to specific sites on the channel protein. The binding of NPPB to the channel protein results in a conformational change that prevents the ion channel from opening. The exact mechanism of action of NPPB on different ion channels is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
NPPB has been found to have various biochemical and physiological effects. NPPB has been found to inhibit insulin secretion by blocking calcium channels in pancreatic beta cells. NPPB has been found to inhibit muscle contraction by blocking calcium channels in smooth muscle cells. NPPB has been found to inhibit neurotransmitter release by blocking calcium channels in neuronal cells. NPPB has been found to regulate cell volume by blocking chloride channels in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPPB has several advantages as a pharmacological tool in scientific research. NPPB is a potent and selective inhibitor of various ion channels, making it a valuable tool for studying ion channel function. NPPB has a well-established synthesis method, making it readily available for scientific research. However, NPPB also has some limitations. NPPB has been found to be toxic at high concentrations, limiting its use in some experiments. NPPB has also been found to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
Several future directions for the use of NPPB in scientific research can be identified. NPPB can be used to study the role of ion channels in various physiological processes, including insulin secretion, muscle contraction, and neurotransmitter release. NPPB can also be used to study the role of ion channels in various disease states, including diabetes, hypertension, and epilepsy. Further investigation is required to determine the exact mechanism of action of NPPB on different ion channels and to identify potential off-target effects. New derivatives of NPPB can also be synthesized to improve its potency and selectivity.
Métodos De Síntesis
The synthesis of NPPB involves the condensation of 1-piperidinylcarbonyl chloride with 4-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields NPPB as a white solid with a melting point of 221-223°C. The purity of NPPB can be determined by various analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
NPPB has been extensively used as a pharmacological tool to study ion channels and transporters. NPPB has been found to be effective in inhibiting various ion channels, including chloride, potassium, and calcium channels. NPPB has been used to study the role of calcium channels in various physiological processes, including insulin secretion, muscle contraction, and neurotransmitter release. NPPB has also been used to study the role of chloride channels in various physiological processes, including cell volume regulation and neuronal excitability. NPPB has been used to study the role of potassium channels in various physiological processes, including cardiac action potential and insulin secretion.
Propiedades
Fórmula molecular |
C17H23N3O5S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H23N3O5S/c21-17(18-10-2-1-3-11-18)14-5-4-12-19(13-14)26(24,25)16-8-6-15(7-9-16)20(22)23/h6-9,14H,1-5,10-13H2 |
Clave InChI |
JHGDLDUAEJSZMO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)


![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)